(R)-2-Amino-6-phenylhexanoic acid is an organic compound classified as an amino acid. It features an amino group (-NH2) attached to the second carbon atom and a phenyl group on the sixth carbon of a hexanoic acid chain, making it chiral. The (R) configuration denotes its specific spatial arrangement, distinguishing it from its enantiomer, (S)-2-amino-6-phenylhexanoic acid. This compound is notable for its potential applications in various scientific fields, particularly in biochemistry and medicinal chemistry .
The synthesis of (R)-2-amino-6-phenylhexanoic acid typically involves several key steps:
In industrial settings, enzymatic synthesis using amino acid dehydrogenases or fermentation processes with genetically engineered microorganisms may also be employed to enhance yield and purity.
The molecular structure of (R)-2-amino-6-phenylhexanoic acid can be described as follows:
C1=CC=C(C=C1)CCCCC(C(=O)O)N
PZXDKILRPSNHBC-UHFFFAOYSA-N
The structure comprises a hexanoic acid backbone with a phenyl substituent at the sixth position and an amino group at the second position, contributing to its unique properties .
(R)-2-amino-6-phenylhexanoic acid can participate in various chemical reactions:
The mechanism of action for (R)-2-amino-6-phenylhexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 207.27 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Flash Point | N/A |
The compound exhibits typical properties associated with amino acids, including solubility in polar solvents due to the presence of both hydrophobic (phenyl) and hydrophilic (amino and carboxylic) groups .
(R)-2-amino-6-phenylhexanoic acid has several scientific applications:
This compound's unique structural features make it a valuable asset in both research and industrial applications, particularly in the fields of biochemistry and pharmaceuticals.
This method merges photoredox catalysis with pyridoxal 5'-phosphate (PLP)-dependent enzymology to generate radical intermediates for asymmetric C–C bond formation. The process eliminates traditional protecting-group manipulations, enabling direct synthesis of free amino acids [1] [2].
Mechanistic Workflow:
Critical Parameters:
Table 1: Photocatalyst Screening for (R)-2-Amino-6-phenylhexanoic Acid Synthesis
Photocatalyst | Conversion (%) | Enantiomeric Ratio (e.r.) |
---|---|---|
Rhodamine B | 73 | 93:7 (l) |
Acridinium | 42 | 85:15 (l) |
Ru(bpy)₃Cl₂ | 35 | 80:20 (l) |
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | 28 | 78:22 (l) |
This synergistic approach achieves excellent stereocontrol for derivatives with stereochemical dyads or triads, though benzyltrifluoroborate remains optimal due to its low redox potential (1.09 V vs. SCE) and radical stability [1].
Directed evolution of PLP enzymes enables biocatalyst-controlled enantioselectivity, allowing access to either R- or S-configured amino acids from identical substrates [1] [4].
Key Enzyme Modifications:
Table 2: Engineered PLP Enzymes for (R)-2-Amino-6-phenylhexanoic Acid Synthesis
Enzyme Variant | Mutation Sites | Enantiomeric Ratio (e.r.) | Yield (%) |
---|---|---|---|
l-PfPLPβ (wild-type) | None | 93:7 (l) | 73 |
PfPLPβ-E1 | F305A, S176L | 85:15 (R) | 68 |
PfPLPβ-E3 | D297V, F305W | 90:10 (R) | 71 |
Substrate Scope Expansion: Engineered PLP enzymes accommodate diverse alkyltrifluoroborates (e.g., allyl, propargyl) while maintaining >85% e.e. for R-products [1].
Controlling radical intermediates within enzymatic active sites is essential for suppressing unproductive side reactions and achieving high stereoselectivity [1] [2].
Stabilization Strategies:
Kinetic Competitiveness:
Computational Insights:Density functional theory (DFT) simulations reveal a 9.3 kcal/mol energy barrier for radical addition, which decreases to 7.1 kcal/mol in engineered variants due to transition-state stabilization [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7